1H-Pyrrole-2-carboxaldehyde, 3,4-diphenyl-
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Overview
Description
1H-Pyrrole-2-carboxaldehyde, 3,4-diphenyl-: is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of the carboxaldehyde group at the second position and phenyl groups at the third and fourth positions makes this compound unique and potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2-carboxaldehyde, 3,4-diphenyl- can be synthesized through various methods. One common method involves the reaction of pyrrole with benzaldehyde derivatives under acidic conditions. The reaction typically requires a catalyst such as acetic acid and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1H-Pyrrole-2-carboxaldehyde, 3,4-diphenyl-.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-2-carboxaldehyde, 3,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
1H-Pyrrole-2-carboxaldehyde, 3,4-diphenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 3,4-diphenyl- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
1H-Pyrrole-2-carboxaldehyde: Lacks the phenyl groups, making it less sterically hindered and potentially more reactive.
1H-Pyrrole-2-carboxaldehyde, 1-ethyl-: Contains an ethyl group instead of phenyl groups, leading to different chemical properties and reactivity.
4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carboxaldehyde: Substituted with ethyl and methyl groups, resulting in different steric and electronic effects.
Uniqueness: 1H-Pyrrole-2-carboxaldehyde, 3,4-diphenyl- is unique due to the presence of two phenyl groups, which can influence its chemical reactivity and interactions. The phenyl groups provide steric hindrance and electronic effects that can affect the compound’s behavior in various chemical reactions and applications.
Properties
CAS No. |
105508-07-4 |
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Molecular Formula |
C17H13NO |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3,4-diphenyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C17H13NO/c19-12-16-17(14-9-5-2-6-10-14)15(11-18-16)13-7-3-1-4-8-13/h1-12,18H |
InChI Key |
SAMGUNHWEUKIIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=C2C3=CC=CC=C3)C=O |
Origin of Product |
United States |
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